molecular formula C29H39N5O7S B14615217 6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid CAS No. 59703-98-9

6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid

Cat. No.: B14615217
CAS No.: 59703-98-9
M. Wt: 601.7 g/mol
InChI Key: LHDZVTZAWUYESA-BLVHCSCLSA-N
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Description

6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid is a synthetic compound that belongs to the class of penicillanic acid derivatives. These compounds are known for their potential applications in medicinal chemistry, particularly as antibiotics. The unique structure of this compound suggests it may have specific interactions with biological targets, making it a subject of interest in pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid typically involves multiple steps, including:

    Formation of the penicillanic acid core: This can be achieved through the fermentation of Penicillium molds or through chemical synthesis.

    Attachment of the phenylacetamido group: This step involves the acylation of the penicillanic acid core with phenylacetic acid derivatives.

    Incorporation of the piperazinecarboxamido group: This is done through a coupling reaction with a piperazine derivative.

    Addition of the octyl group: This final step involves the alkylation of the piperazine ring with an octyl halide.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale fermentation processes followed by chemical modifications. The use of bioreactors and advanced purification techniques ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenylacetamido group.

    Reduction: Reduction reactions may target the carbonyl groups in the piperazine ring.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring and the phenylacetamido group.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, amines, thiols.

Major Products Formed

    Oxidation products: Hydroxylated derivatives.

    Reduction products: Alcohols and amines.

    Substitution products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with enzymes and receptors.

    Medicine: Potential use as an antibiotic or in drug development.

    Industry: Use in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of this compound likely involves the inhibition of bacterial cell wall synthesis, similar to other penicillanic acid derivatives. It may bind to penicillin-binding proteins, disrupting the cross-linking of peptidoglycan chains, leading to cell lysis.

Comparison with Similar Compounds

Similar Compounds

    Penicillin G: A well-known antibiotic with a similar core structure.

    Amoxicillin: Another penicillanic acid derivative with broader spectrum activity.

    Ampicillin: Similar to amoxicillin but with different pharmacokinetic properties.

Uniqueness

The presence of the octyl group and the piperazinecarboxamido moiety in 6-(D-(-)-alpha-(4-Octyl-2,3-dioxo-1-piperazinecarboxamido)phenylacetamido)penicillanic acid may confer unique properties such as increased lipophilicity and enhanced binding to specific biological targets.

Properties

CAS No.

59703-98-9

Molecular Formula

C29H39N5O7S

Molecular Weight

601.7 g/mol

IUPAC Name

(2S,5R)-3,3-dimethyl-6-[[2-[(4-octyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-phenylacetyl]amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C29H39N5O7S/c1-4-5-6-7-8-12-15-32-16-17-33(25(38)24(32)37)28(41)31-19(18-13-10-9-11-14-18)22(35)30-20-23(36)34-21(27(39)40)29(2,3)42-26(20)34/h9-11,13-14,19-21,26H,4-8,12,15-17H2,1-3H3,(H,30,35)(H,31,41)(H,39,40)/t19?,20?,21-,26+/m0/s1

InChI Key

LHDZVTZAWUYESA-BLVHCSCLSA-N

Isomeric SMILES

CCCCCCCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3[C@@H]4N(C3=O)[C@H](C(S4)(C)C)C(=O)O

Canonical SMILES

CCCCCCCCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=CC=C2)C(=O)NC3C4N(C3=O)C(C(S4)(C)C)C(=O)O

Origin of Product

United States

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